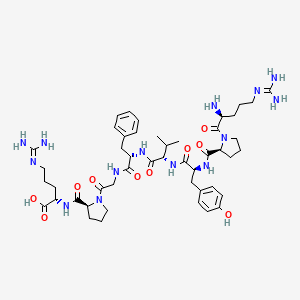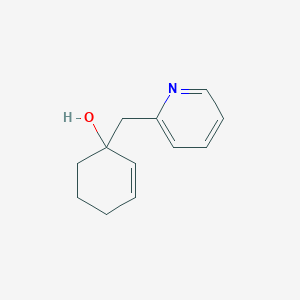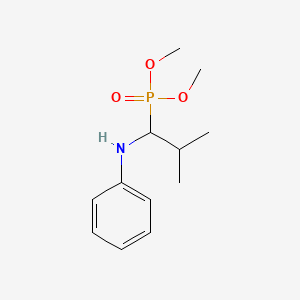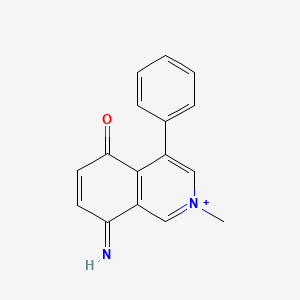
8-Imino-2-methyl-5-oxo-4-phenyl-5,8-dihydroisoquinolin-2-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Imino-2-methyl-5-oxo-4-phenyl-5,8-dihydroisoquinolin-2-ium is a chemical compound with a complex structure that includes an isoquinoline core
Métodos De Preparación
The synthesis of 8-Imino-2-methyl-5-oxo-4-phenyl-5,8-dihydroisoquinolin-2-ium typically involves multi-step reactions. One common synthetic route includes the cyclization of amido-nitriles under mild conditions, often catalyzed by nickel. This process involves proto-demetallation, tautomerization, and dehydrative cyclization to form the desired compound . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Análisis De Reacciones Químicas
8-Imino-2-methyl-5-oxo-4-phenyl-5,8-dihydroisoquinolin-2-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Imino-2-methyl-5-oxo-4-phenyl-5,8-dihydroisoquinolin-2-ium has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals.
Industry: It may be used in the production of materials with specific properties, such as dyes or catalysts.
Mecanismo De Acción
The mechanism of action of 8-Imino-2-methyl-5-oxo-4-phenyl-5,8-dihydroisoquinolin-2-ium involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
8-Imino-2-methyl-5-oxo-4-phenyl-5,8-dihydroisoquinolin-2-ium can be compared with other similar compounds, such as:
Indole derivatives: Known for their diverse biological activities, indole derivatives are another class of compounds with comparable properties.
Thiazoles: These compounds have a wide range of biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it suitable for particular applications that other compounds may not fulfill as effectively.
Propiedades
Número CAS |
192698-95-6 |
|---|---|
Fórmula molecular |
C16H13N2O+ |
Peso molecular |
249.29 g/mol |
Nombre IUPAC |
8-imino-2-methyl-4-phenylisoquinolin-2-ium-5-one |
InChI |
InChI=1S/C16H13N2O/c1-18-9-12(11-5-3-2-4-6-11)16-13(10-18)14(17)7-8-15(16)19/h2-10,17H,1H3/q+1 |
Clave InChI |
QUROXMKPXDUFAG-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=CC2=C(C(=O)C=CC2=N)C(=C1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


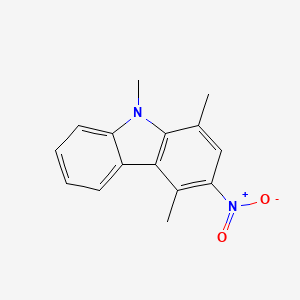
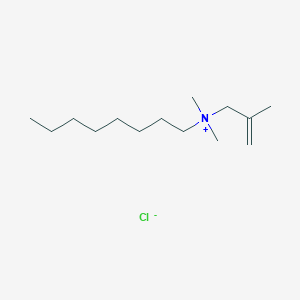
![1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B12575189.png)
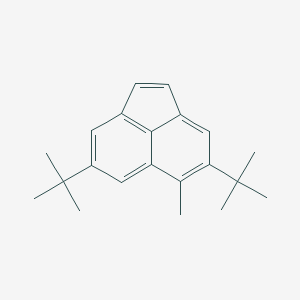
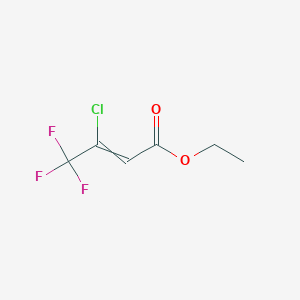
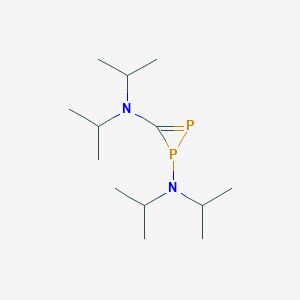
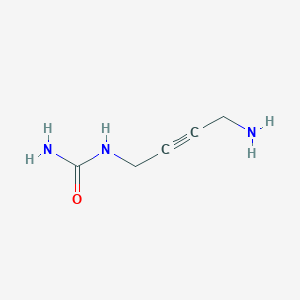
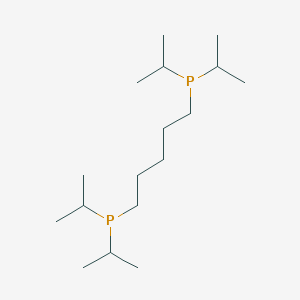
![1,1'-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one]](/img/structure/B12575245.png)
![Bis[(trimethylsilyl)methyl] phenylarsonate](/img/structure/B12575246.png)
![N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B12575249.png)
